LY3009120 is a potent and selective pan-RAF inhibitor. [, ] RAF kinases are key components of the RAS-RAF-MEK-MAPK signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. [] Mutations in this pathway, particularly in the BRAF gene, are frequently observed in various cancers, including melanoma. [, ] LY3009120 inhibits all three isoforms of RAF kinase: ARAF, BRAF, and CRAF. [] This pan-RAF inhibition profile makes it a potentially valuable tool in combating cancers driven by mutations in the RAS-RAF-MEK-MAPK pathway, including those resistant to selective BRAF inhibitors. [, ]
LY3009120 is a novel compound developed as a pan-RAF and RAF dimer inhibitor, primarily targeting various mutations in the BRAF and CRAF genes associated with cancer. It has shown significant potential in inhibiting tumor growth, particularly in cancers driven by RAS or BRAF mutations. The compound's chemical identifier is 1454682-72-4, and it has been characterized for its ability to inhibit both wild-type and mutant forms of BRAF and CRAF, including the notorious BRAFV600E mutation.
LY3009120 was developed by Eli Lilly and Company as part of their ongoing research into targeted cancer therapies. It belongs to a class of drugs known as protein kinase inhibitors, specifically designed to interfere with the activity of serine/threonine kinases involved in the mitogen-activated protein kinase signaling pathway. This pathway is crucial for regulating cell growth, differentiation, and survival, making it a significant target in oncology.
The specific reaction conditions (e.g., temperature, solvent systems) can significantly influence yield and purity.
The molecular structure of LY3009120 can be described as follows:
Crystallographic data reveal that LY3009120 adopts a conformation conducive to effective binding within the ATP-binding site of RAF kinases, which is essential for its inhibitory action.
LY3009120 undergoes several chemical reactions upon administration:
In preclinical studies, LY3009120 has demonstrated dose-dependent inhibition of phospho-MEK and phospho-ERK levels in various cancer cell lines, confirming its role as an effective inhibitor.
The mechanism of action for LY3009120 involves:
In vivo studies have shown that administration leads to significant tumor regression in xenograft models bearing BRAFV600E mutations.
LY3009120 has several scientific applications:
LY3009120 (chemical name: 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(2-methyl-7-(methylamino)pyrido[2,3-d]pyrimidin-3-yl)phenyl)urea) is a synthetic organic compound with the molecular formula C23H29FN6O and a molecular weight of 424.51 g/mol [7] [8]. Its structure features a pyrido[2,3-d]pyrimidine core—a heterocyclic scaffold that facilitates ATP-competitive binding to the catalytic site of RAF kinases. Key physicochemical properties include:
These properties align with Lipinski’s rule of five (0 violations), suggesting favorable oral bioavailability [2]. Biochemically, LY3009120 exhibits nanomolar potency against RAF isoforms:
Table 1: Structural and Physicochemical Properties of LY3009120
Property | Value |
---|---|
Molecular Formula | C23H29FN6O |
Molecular Weight | 424.51 g/mol |
CAS Number | 1454682-72-4 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 8 |
Topological Polar Surface Area | 91.83 Ų |
XLogP | 4.63 |
Solubility | ≥4.25 mg/mL in DMSO (with warming) |
LY3009120 is classified as a type IIa pan-RAF inhibitor due to its ability to bind the inactive (DFG-out) conformation of RAF kinases, stabilizing them in a dimerization-incompetent state [8] [9]. Unlike type I inhibitors (e.g., vemurafenib), which bind the active kinase conformation and promote RAF dimerization in RAS-mutant cells, LY3009120 suppresses both kinase activity and dimer assembly. Whole-cell affinity assays (KiNativ) confirm balanced inhibition across isoforms:
This pan-RAF activity translates to minimal paradoxical ERK activation. In KRAS-mutant HCT116 CRC cells, 0.1 µM LY3009120 causes transient pERK induction, but higher concentrations (≥0.3 µM) fully suppress ERK phosphorylation. Conversely, selective BRAF inhibitors (e.g., dabrafenib) induce sustained ERK activation in RAS-mutant models [4] [8]. Functionally, LY3009120 induces G0/G1 cell-cycle arrest in BRAFV600E A375 melanoma cells (95% arrest at 0.5 µM) and inhibits proliferation in KRAS-mutant CRC lines (e.g., HCT116, LoVo) by suppressing MEK/ERK signaling [4] [8].
Table 2: Anti-Proliferative Effects of LY3009120 in Cancer Models
Cell Line | Mutation | Proliferation Assay | EC50 | Biological Effect |
---|---|---|---|---|
A375 | BRAFV600E | CellTiter-Glo (72 hr) | 0.3 µM | G0/G1 arrest (95% cells) |
HCT116 | KRASG13D | Resazurin assay (72 hr) | 0.0092 µM | Reduced viability |
SK-Mel2 | NRASQ61R | N/A | N/A | CRAF inhibition (dose-dependent) |
The RAF family (ARAF, BRAF, CRAF) acts as a central effector of oncogenic RAS, transmitting signals through the MEK/ERK cascade [5] [6]. However, RAF kinases also drive tumorigenesis via kinase-independent scaffolding functions:
First-generation RAF inhibitors fail in RAS-mutant or BRAFnon-V600E cancers due to:
LY3009120 overcomes these limitations by:
Preclinical in vivo studies further validate its rationale: LY3009120 (15–30 mg/kg, oral) induces near-complete tumor regression in BRAFV600E A375 xenografts and KRAS-mutant patient-derived xenografts (PDXs) by suppressing pMEK/pERK [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7